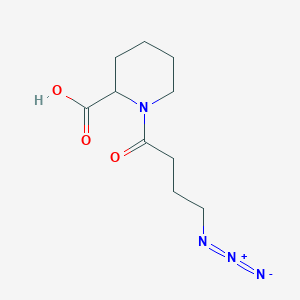

1-(4-Azidobutanoyl)piperidine-2-carboxylic acid

Description

This compound is structurally characterized by an azide (-N₃) moiety, which confers unique reactivity in click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The compound is cataloged commercially with ≥95% purity .

Properties

IUPAC Name |

1-(4-azidobutanoyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c11-13-12-6-3-5-9(15)14-7-2-1-4-8(14)10(16)17/h8H,1-7H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEXDLBXBBVIAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)CCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-Azidobutanoyl)piperidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with piperidine-2-carboxylic acid and 4-azidobutyric acid as the primary starting materials.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the piperidine and azidobutyric acid moieties.

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(4-Azidobutanoyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Scientific Research Applications

1-(4-Azidobutanoyl)piperidine-2-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Azidobutanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, leading to modulation of their activity.

Pathways: It can influence various cellular pathways, including those related to cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

1-(4-Azidobutanoyl)piperidine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Molecular Weight : 240.27 g/mol

The biological activity of this compound is primarily attributed to its azide functional group, which can participate in click chemistry reactions, facilitating the formation of various derivatives. This property is particularly valuable in drug development for creating targeted therapies through bioconjugation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation in treating bacterial infections.

- Cytotoxicity : The compound has shown cytotoxic effects against certain cancer cell lines in vitro. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, although detailed studies are needed to elucidate the exact pathways involved.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective effects, which could be beneficial in neurodegenerative diseases. The exact mechanism remains under investigation but may involve modulation of neuroinflammatory pathways.

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Methodology : Disc diffusion method was employed to assess the inhibition zones.

- Findings : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

-

Cytotoxicity Assay :

- Objective : To determine the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7).

- Methodology : MTT assay was utilized to measure cell viability after treatment with varying concentrations of the compound.

- Results : The compound exhibited a dose-dependent decrease in cell viability, with IC values around 25 µM for HeLa cells.

-

Neuroprotection Study :

- Objective : To investigate neuroprotective effects in a model of oxidative stress.

- Methodology : Neuronal cells were exposed to hydrogen peroxide with and without treatment of the compound.

- Results : Pre-treatment with this compound significantly reduced cell death and oxidative stress markers.

Data Summary Table

| Study Type | Objective | Methodology | Key Findings |

|---|---|---|---|

| Antimicrobial Study | Evaluate antimicrobial properties | Disc diffusion | Significant inhibition against S. aureus and E. coli (MICs: 10-50 µg/mL) |

| Cytotoxicity Assay | Assess cytotoxic effects on cancer cells | MTT assay | Dose-dependent decrease in viability (IC: ~25 µM for HeLa) |

| Neuroprotection Study | Investigate effects on oxidative stress | Cell death assay | Reduced cell death and oxidative markers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.